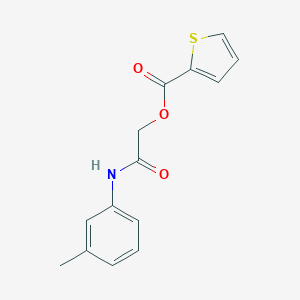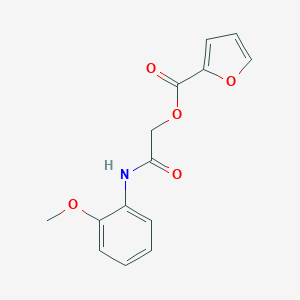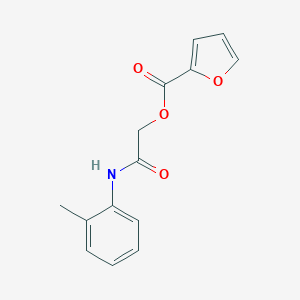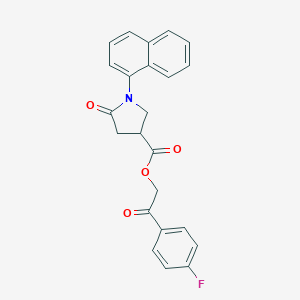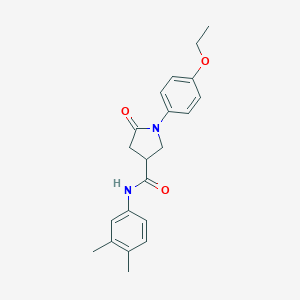![molecular formula C10H16N2O4S3 B271327 5-{2-[(dimethylamino)sulfonyl]vinyl}-N,N-dimethyl-2-thiophenesulfonamide](/img/structure/B271327.png)
5-{2-[(dimethylamino)sulfonyl]vinyl}-N,N-dimethyl-2-thiophenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{2-[(dimethylamino)sulfonyl]vinyl}-N,N-dimethyl-2-thiophenesulfonamide is a chemical compound that has been widely used in scientific research for its unique properties and potential applications in various fields. This compound is also known as DMTS and is a member of the sulfonylvinyl class of compounds.
Mecanismo De Acción
The mechanism of action of DMTS is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. It has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. DMTS has also been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects:
DMTS has been shown to have various biochemical and physiological effects. It has been shown to inhibit tumor growth and metastasis in various cancer models. DMTS has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, DMTS has been shown to have antimicrobial effects against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DMTS in lab experiments include its unique properties and potential applications in various fields. It is a relatively stable compound that can be easily synthesized and purified. However, the limitations of using DMTS include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are many future directions for the use of DMTS in scientific research. It has the potential to be used as a therapeutic agent for various diseases, including cancer and inflammatory disorders. DMTS can also be further studied for its potential applications in the detection of metal ions and amino acids. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of DMTS.
In conclusion, 5-{2-[(dimethylamino)sulfonyl]vinyl}-N,N-dimethyl-2-thiophenesulfonamide is a chemical compound that has been widely used in scientific research for its unique properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of DMTS in various fields and its potential side effects.
Métodos De Síntesis
The synthesis of DMTS involves the reaction of 2-chloro-5-(dimethylamino)sulfonylvinyl chloride with N,N-dimethylthiourea in the presence of a base such as sodium hydroxide. The reaction results in the formation of DMTS as a white solid with a melting point of 160-162°C.
Aplicaciones Científicas De Investigación
DMTS has been used extensively in scientific research due to its potential applications in various fields. It has been studied for its antitumor, anti-inflammatory, and antimicrobial properties. DMTS has also been used as a fluorescent probe for the detection of metal ions and as a reagent for the determination of amino acids.
Propiedades
Fórmula molecular |
C10H16N2O4S3 |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
5-[(E)-2-(dimethylsulfamoyl)ethenyl]-N,N-dimethylthiophene-2-sulfonamide |
InChI |
InChI=1S/C10H16N2O4S3/c1-11(2)18(13,14)8-7-9-5-6-10(17-9)19(15,16)12(3)4/h5-8H,1-4H3/b8-7+ |
Clave InChI |
CVSLCKSGTLUKIQ-BQYQJAHWSA-N |
SMILES isomérico |
CN(C)S(=O)(=O)/C=C/C1=CC=C(S1)S(=O)(=O)N(C)C |
SMILES |
CN(C)S(=O)(=O)C=CC1=CC=C(S1)S(=O)(=O)N(C)C |
SMILES canónico |
CN(C)S(=O)(=O)C=CC1=CC=C(S1)S(=O)(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



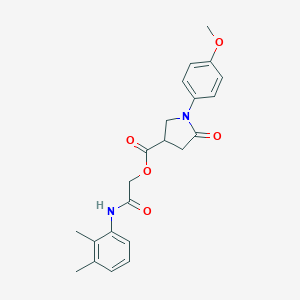
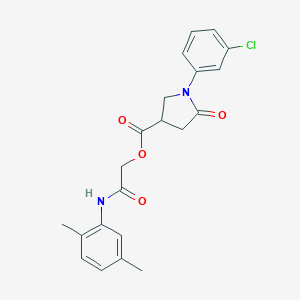
![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B271251.png)

![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B271253.png)

